molecular formula C11H10F3N5OS B6778431 N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B6778431
M. Wt: 317.29 g/mol
InChI Key: QZUZESXKEWBGNN-UHFFFAOYSA-N
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Description

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5OS/c12-11(13,14)9-15-6(4-21-9)8(20)17-10-16-7(18-19-10)5-2-1-3-5/h4-5H,1-3H2,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUZESXKEWBGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=NN2)NC(=O)C3=CSC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the triazole and thiazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for developing new antibiotics.

Medicine: The compound has been studied for its potential therapeutic effects. It may exhibit anti-inflammatory, antiviral, or anticancer properties, making it a subject of interest in drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(tetrazol-1-yl)butanamide

  • 5-cyclobutyl-1H-1,2,4-triazol-3-amine

  • 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol

Uniqueness: N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide stands out due to its trifluoromethyl group, which can significantly influence its chemical and biological properties. This group enhances the compound's stability and reactivity, making it distinct from other triazole derivatives.

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